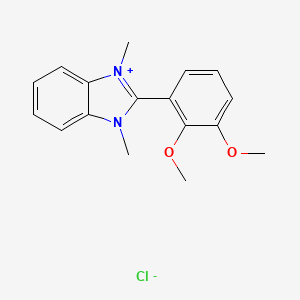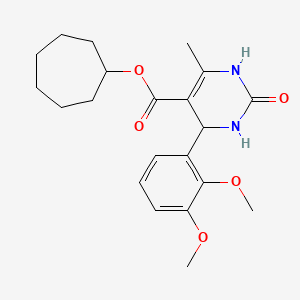![molecular formula C36H24Br2N4O2 B4956922 N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide)](/img/structure/B4956922.png)
N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide), commonly known as PDPB, is a synthetic compound that has attracted attention from the scientific community due to its potential as a pharmaceutical agent. PDPB belongs to the class of pyrimidine-based compounds and is synthesized by a multi-step process.
Wirkmechanismus
The mechanism of action of PDPB is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth. PDPB has also been shown to activate certain signaling pathways that can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
PDPB has been shown to have a range of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. PDPB has also been shown to induce apoptosis in cancer cells and inhibit their growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PDPB in lab experiments is its potential as a pharmaceutical agent. PDPB has shown promise as an anti-cancer agent and has other potential therapeutic applications. However, one of the limitations of using PDPB is its complex synthesis process, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on PDPB. One area of research could be to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another area of research could be to develop more efficient synthesis methods for PDPB to make it more accessible for pharmaceutical applications. Additionally, further studies could be conducted to fully understand the mechanism of action of PDPB and its effects on different signaling pathways.
In conclusion, PDPB is a synthetic compound that has potential as a pharmaceutical agent due to its anti-cancer, anti-inflammatory, and anti-oxidant properties. While its complex synthesis process may be a limitation, further research on PDPB could lead to the development of new therapeutic agents for a range of diseases.
Synthesemethoden
The synthesis of PDPB involves a multi-step process that includes the synthesis of key intermediates and their subsequent coupling. The first step involves the synthesis of 4-bromoaniline, which is then reacted with 4-bromo-1,2-phenylenediamine to form a key intermediate. This intermediate is then coupled with 6-phenyl-2,4-pyrimidinediamine to form PDPB.
Wissenschaftliche Forschungsanwendungen
PDPB has been the subject of several scientific studies due to its potential as a pharmaceutical agent. One of the main areas of research has been its use as an anti-cancer agent. Studies have shown that PDPB can inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. PDPB has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a range of diseases.
Eigenschaften
IUPAC Name |
4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24Br2N4O2/c37-28-14-6-26(7-15-28)35(43)39-30-18-10-24(11-19-30)33-22-32(23-4-2-1-3-5-23)41-34(42-33)25-12-20-31(21-13-25)40-36(44)27-8-16-29(38)17-9-27/h1-22H,(H,39,43)(H,40,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNTRDZTZHMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)NC(=O)C6=CC=C(C=C6)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4956847.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B4956855.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4956873.png)
![N-(2-ethoxyphenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4956879.png)
![N~2~-(2-ethylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4956884.png)
![5-[4-(allyloxy)benzylidene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4956885.png)
![2-iodo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4956886.png)
![4-butyl-6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4956891.png)

![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-(1H-tetrazol-1-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4956904.png)


![5-imino-2-phenyl-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4956919.png)
![5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4956935.png)